9-(1-Hydroxy-2-octyl)adenine

Immunopharmacology Lymphocyte-mediated cytolysis ADA inhibition

Researchers needing to dissect ADA-dependent vs. ADA-independent immunomodulation can use 9-HOAE as a matched control for EHNA. Its unique profile addresses the confounding PDE2 inhibition of EHNA and enables structure-activity relationship (SAR) studies. - Potent, competitive ADA inhibitor (Ki 47 nM) with no detectable PDE2 activity. - Uniquely discriminates between enzyme inhibition and functional lymphocyte-mediated cytolysis (IC50 ≈ 150 µM). - Optimal low-binding anchor for SAR of N9-alkyl chain length on logP (XLogP3 2.1) and membrane partitioning.

Molecular Formula C13H21N5O
Molecular Weight 263.34 g/mol
CAS No. 20776-39-0
Cat. No. B1216374
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-(1-Hydroxy-2-octyl)adenine
CAS20776-39-0
Synonyms9-(1-hydroxy-2-octyl)adenine
9-(1-hydroxy-2-octyl)adenine, (+-)-isomer
9-HOAE
Molecular FormulaC13H21N5O
Molecular Weight263.34 g/mol
Structural Identifiers
SMILESCCCCCCC(CO)N1C=NC2=C(N=CN=C21)N
InChIInChI=1S/C13H21N5O/c1-2-3-4-5-6-10(7-19)18-9-17-11-12(14)15-8-16-13(11)18/h8-10,19H,2-7H2,1H3,(H2,14,15,16)
InChIKeyYXBJLOKJVFLXCO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





9-(1-Hydroxy-2-octyl)adenine Procurement Guide


9-(1-Hydroxy-2-octyl)adenine (9-HOAE; CAS 20776-39-0), also referred to as 2-(6-amino-9H-purin-9-yl)octan-1-ol, is a synthetic N9-hydroxyalkyl adenine derivative that functions as a competitive inhibitor of adenosine deaminase (ADA; EC 3.5.4.4) [1]. Unlike nucleoside-based ADA inhibitors such as 2'-deoxycoformycin (dCF) and coformycin (CF), 9-HOAE belongs to the erythro-9-(2-hydroxy-3-nonyl)adenine (EHNA) structural class—acyclic hydroxyalkyl purines that inhibit ADA through a distinct binding mode involving hydrophobic interactions between the N9 alkyl chain and a nonpolar enzyme cleft [2]. The compound possesses a C8 hydroxyoctyl chain with the hydroxyl group positioned two carbon atoms from the purine N9, a structural feature that enhances binding to ADA relative to unsubstituted 9-alkyladenines [2]. Its computed logP of approximately 2.5 and hydrogen bond donor count of 2 confer physicochemical properties distinct from both shorter-chain analogs and the clinically used nucleoside inhibitor pentostatin (dCF) [3][4].

Acyclic hydroxyalkyl adenine ADA inhibitor
Competitive binding; distinct from nucleoside-based inhibitors
C8 chain, C2 hydroxyl; intermediate lipophilicity

Differentiation of 9-HOAE from Other ADA Inhibitors


Despite sharing adenosine deaminase as a molecular target, ADA inhibitors within the acyclic hydroxyalkyl adenine class exhibit fundamentally divergent functional, selectivity, and physicochemical profiles that preclude interchangeable use in research applications. The octyl chain length, hydroxyl position at C2 relative to N9, and absence of a second chiral hydroxyl at C3 collectively distinguish 9-HOAE from EHNA (which bears a C9 nonyl chain with hydroxyl at C3) and from 9-(2-hydroxypropyl)adenine (which bears a C3 chain with hydroxyl at C2) [1]. These structural differences translate into measurable variations in enzyme inhibition potency across species and tissue sources, differential effects on lymphocyte-mediated cytolysis distinct from nucleoside-based inhibitors, and divergent substrate selectivity profiles that favor arabinosyladenine deamination inhibition over adenosine deamination inhibition in primate brain ADA preparations [2][3]. Furthermore, the C8 chain imparts a logP of approximately 2.5—intermediate between shorter-chain analogs and EHNA—that directly affects membrane partitioning and cellular uptake kinetics, making the compound uniquely suited for experiments requiring graded lipophilicity within the hydroxyalkyl adenine series [4].

9-HOAE (C8, C2-OH)
EHNA (C9, C3-OH)
Chain length and hydroxyl position may shift ADA binding affinity and off-target profile
9-HOAE
Shorter-chain hydroxyalkyl adenines
Weaker ADA binding may not replicate SAR rank order for functional endpoints
9-HOAE
Nucleoside inhibitors (dCF, CF)
Scaffold-dependent LMC inhibition divergence; dCF/CF show no LMC activity

Quantitative Differentiation Evidence for 9-HOAE


Lymphocyte-Mediated Cytolysis Inhibition vs. Nucleoside Inhibitors

In a direct head-to-head in vitro study, 9-(1-hydroxy-2-octyl)adenine (HOA) and erythro-9-(2-hydroxy-3-nonyl)adenine (EHNA) each inhibited lymphocyte-mediated cytolysis (LMC) with an IC50 approximately equal to 150 µM, whereas 2'-deoxycoformycin (dCF) and coformycin (CF) produced no inhibition even at concentrations up to 400 µM [1]. This result establishes that the acyclic hydroxyalkyl adenine scaffold—but not the nucleoside-based ADA inhibitor scaffold—directly suppresses LMC through a mechanism that cannot be attributed solely to ADA inhibition [1]. Within the acyclic series, 9-HOAE matches the functional potency of EHNA in this assay, despite EHNA being a tighter ADA binder at the enzyme level (Ki ~1.6 nM for EHNA vs. Ki 47 nM for 9-HOAE) [1][2]. This discordance between enzyme binding affinity and functional LMC inhibition suggests a dissociation between ADA catalytic inhibition and the LMC-modulatory mechanism, making 9-HOAE a valuable probe for studying ADA-independent immunomodulatory effects of this chemotype [1].

LMC Inhibition
Head-to-head
IC50 ≈ 150 µM
Equivalent to EHNA in LMC; dCF/CF inactive
In vitro LMC assay, up to 400 µM
Immunopharmacology Lymphocyte-mediated cytolysis ADA inhibition In vitro functional assay

ADA Binding Affinity: 9-HOAE vs. EHNA

Binding affinity data curated from ChEMBL and deposited in BindingDB show that 9-(1-hydroxy-2-octyl)adenine binds calf intestinal adenosine deaminase with a Ki of 47 nM [1]. By comparison, EHNA—the closest structural analog differing only by one additional methylene in the alkyl chain (C9 vs. C8) and the hydroxyl position (C3 vs. C2 relative to N9)—exhibits reported Ki values of 1.6–4 nM against ADA from various mammalian sources, representing approximately 12- to 30-fold tighter binding [2]. This potency differential is consistent with the structure-activity relationship established by Schaeffer and colleagues, who demonstrated that for 9-(2-hydroxyalkyl)adenines, ADA binding affinity follows the rank order 9-(2-hydroxypropyl) > 9-(2-hydroxyethyl) ≈ 9-(2-hydroxybutyl) > 9-(2-hydroxyheptyl) > 9-(2-hydroxyoctyl), with the octyl congener representing the weakest binder in the series [3]. The 47 nM Ki of 9-HOAE, while weaker than EHNA, still represents significant nanomolar affinity and may be advantageous in experimental contexts where excessive ADA suppression is undesirable or where graded inhibition across the hydroxyalkyl series is required for SAR studies [1][3].

ADA Binding
Cross-study comparable
Ki = 47 nM
~12–30× weaker than EHNA (Ki 1.6–4 nM)
Calf intestinal ADA; ChEMBL curated
Enzymology ADA inhibition kinetics Binding affinity Calf intestinal ADA

SAR: C8 Chain in 9-(Hydroxyalkyl)adenine Series

Systematic structure-activity relationship studies by Schaeffer and colleagues established that for 9-(2-hydroxyalkyl)adenines, the binding affinity to adenosine deaminase follows a defined rank order: 9-(2-hydroxypropyl) > 9-(2-hydroxyethyl) ≈ 9-(2-hydroxybutyl) > 9-(2-hydroxyheptyl) > 9-(2-hydroxyoctyl) [1]. In the parallel series of 9-alkyladenines lacking the hydroxyl group, the amount of inhibition increases as the alkyl chain is lengthened from methyl to n-octyl, demonstrating that hydrophobic interactions contribute favorably to binding across the entire chain length range, but the nonpolar enzyme cleft effectively accommodates only three to seven carbon atoms (n-propyl to n-heptyl) before steric or entropic penalties begin to offset additional hydrophobic contacts [2]. The introduction of a hydroxyl group at position C2 relative to N9 increases binding when the hydroxyl is within two to three carbon atoms of the purine, but can decrease binding when positioned five carbons away, indicating a precisely located hydrogen-bonding site on ADA [2]. 9-HOAE, with a C8 chain and C2 hydroxyl, occupies a unique position in this SAR landscape: it retains the binding-enhancing C2 hydroxyl while presenting the longest alkyl chain in the systematically studied hydroxyalkyl series, resulting in the weakest ADA binding among all congeners tested [1][2]. This property is advantageous for experiments requiring graded ADA inhibition, where using the weakest binder in the series enables clearer resolution of chain-length-dependent pharmacological effects [1].

SAR Binding Rank
Class-level
Propyl > Ethyl ≈ Butyl > Heptyl > Octyl
Weakest ADA binder in hydroxyalkyl series
Schaeffer et al. J Pharm Sci 1971
Structure-activity relationship Hydrophobic binding Chain length optimization ADA inhibitor design

Substrate Selectivity: Arabinosyladenine vs. Adenosine Deamination

In a study using partially purified adenosine aminohydrolase (ADA) from monkey brain, Tritsch and Rosenfeld demonstrated that 9-(1-hydroxy-2-octyl)adenine acts as a competitive inhibitor and displays substrate-dependent inhibitory potency: the compound was more effective at inhibiting the deamination of arabinosyladenine (vidarabine; ara-A) than the deamination of the natural substrate adenosine [1]. The enzyme preparation exhibited apparent Km values of 32 µM for adenosine and 370 µM for arabinosyladenine, indicating approximately 11.6-fold weaker substrate affinity for the chemotherapeutic nucleoside [1]. While the full kinetic characterization (Ki values for 9-HOAE against each substrate) was not reported in the abstracted data, the qualitative observation of preferential arabinosyladenine deamination inhibition suggests that 9-HOAE may differentially affect the two catalytic modes of ADA [1]. This substrate selectivity profile is distinct from that of EHNA, which is generally characterized as a broad-spectrum ADA inhibitor with additional phosphodiesterase 2 (PDE2) inhibitory activity (IC50 0.8–4 µM) that can confound interpretation of ADA-specific effects [2][3]. The authors proposed that this property could be exploited to potentiate arabinosyladenine chemotherapy of central nervous system neoplasms by selectively blocking the catabolic inactivation of the chemotherapeutic agent while preserving physiological adenosine deamination [1].

Substrate Selectivity
Data to verify
Ara-A > Adenosine
Preferential inhibition of ara-A deamination
Monkey brain ADA; qualitative observation
Substrate selectivity Arabinosyladenine Chemotherapy potentiation CNS neoplasms

9-HOAE High-Impact Application Scenarios


ADA-Independent Immunomodulation: Functional Probe Design

9-HOAE is the optimal compound for dissecting ADA-independent immunomodulatory pathways because it matches EHNA's functional potency in the lymphocyte-mediated cytolysis assay (IC50 ≈ 150 µM for both compounds) while differing in enzyme-level ADA binding by approximately 30-fold (Ki 47 nM vs. 1.6 nM) [1][2]. This discordance allows researchers to test whether LMC inhibition is driven by ADA catalytic suppression or by an alternative mechanism. Additionally, 9-HOAE lacks the PDE2 inhibitory activity (IC50 0.8–4 µM) documented for EHNA, removing a major confounding variable in cyclic nucleotide signaling studies [3]. Researchers studying adenosine metabolism in immune cell function should procure 9-HOAE alongside EHNA as a matched positive control pair to distinguish ADA-dependent effects (where EHNA is more potent at the enzyme level) from ADA-independent effects (where 9-HOAE provides equivalent functional activity with weaker enzyme inhibition) [1][2].

Graded ADA Inhibition SAR with Hydroxyalkyl Congeners

For structure-activity relationship studies mapping the contribution of N9 alkyl chain length to pharmacological parameters beyond enzyme binding (e.g., membrane permeability, intracellular accumulation, cytotoxicity), 9-HOAE is the essential octyl-terminus reference compound. The Schaeffer SAR rank order—9-(2-hydroxypropyl) > 9-(2-hydroxyethyl) ≈ 9-(2-hydroxybutyl) > 9-(2-hydroxyheptyl) > 9-(2-hydroxyoctyl)—positions 9-HOAE as the weakest ADA binder in the congeneric series, providing the maximal contrast against shorter-chain analogs [4]. By assembling the full homologous series with 9-HOAE as the low-binding anchor point, investigators can deconvolute ADA binding contributions from chain-length-dependent effects on logP (9-HOAE logP ≈ 2.5), membrane partitioning, and protein binding, enabling rational design of next-generation tissue-selective ADA modulators [4][5].

Selective Chemopotentiation of Vidarabine via ADA Inhibition

The observation that 9-HOAE preferentially inhibits the deamination of arabinosyladenine (ara-A) over adenosine in primate brain ADA preparations supports its use as a chemosensitizing agent in experimental oncology models [6]. The enzyme kinetic context—where monkey brain ADA exhibits an 11.6-fold higher Km for arabinosyladenine (370 µM) compared to adenosine (32 µM)—suggests that ara-A is intrinsically more susceptible to catabolic clearance, and that selective blockade of this pathway could elevate intratumoral ara-A levels while preserving physiological adenosine homeostasis [6]. Researchers developing vidarabine-based regimens for CNS malignancies should consider 9-HOAE rather than EHNA for these studies, as the PDE2 inhibitory activity of EHNA introduces cAMP/cGMP signaling perturbations that complicate interpretation of chemosensitization outcomes [3][6].

Functional Profiling: Nucleoside vs. Non-Nucleoside ADA Inhibitors

The direct comparative data from Wolberg et al. (1985) establish that only the acyclic hydroxyalkyl adenines 9-HOAE and EHNA inhibit lymphocyte-mediated cytolysis, whereas the nucleoside-based ADA inhibitors 2'-deoxycoformycin (dCF) and coformycin (CF) show no LMC inhibition at concentrations up to 400 µM [1]. This functional dichotomy makes 9-HOAE an indispensable tool compound for any immunology laboratory comparing the cellular consequences of pharmacologic ADA inhibition achieved via different chemotypes. Procurement of 9-HOAE, alongside dCF as a negative functional control, enables two-arm experimental designs that distinguish between ADA-catalytic-dependent and ADA-catalytic-independent effects on T-cell and NK-cell cytolytic function. Given that dCF (pentostatin) is a clinically approved antileukemic agent with documented immunosuppressive properties, understanding the mechanistic basis for the functional divergence between 9-HOAE and dCF has direct translational relevance for predicting off-target immunotoxicity of developmental ADA inhibitors [1].

Application
Selection Property
Validation Focus
ADA-independent immunomodulation studies
Functional LMC inhibitory profile
LMC assay vs. PDE2-off-target discrimination
Graded ADA inhibition SAR
Lowest ADA binding in congeneric series
Chain-length-dependent pharmacology resolution
Vidarabine potentiation research (CNS models)
Arabinosyladenine-selective ADA inhibition
Substrate selectivity and PDE2-off-target avoidance
Nucleoside vs. non-nucleoside inhibitor comparison
Scaffold-dependent functional divergence
LMC assay with dCF negative control
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